molecular formula C9H12N4OS B1460025 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926194-82-3

2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1460025
CAS No.: 926194-82-3
M. Wt: 224.29 g/mol
InChI Key: WZPPSCFFPQXAOT-UHFFFAOYSA-N
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Description

2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C9H12N4OS and its molecular weight is 224.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(diethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-3-13(4-2)9-12-7-6(15-9)8(14)11-5-10-7/h5H,3-4H2,1-2H3,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPPSCFFPQXAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a member of the thiazolo[4,5-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. A common method includes the reaction of thiazoles with acetic anhydride followed by further modifications to introduce the diethylamino group. The following table summarizes some key synthetic routes:

StepReagents/ConditionsProduct
1Thiazole + Acetic Anhydride (Reflux)Thiazolo-pyrimidine precursor
2Precursor + Diethylamine (Reflux)2-(diethylamino)-6H,7H-thiazolo[4,5-d]pyrimidin-7-one

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives. For instance, compounds related to 2-(diethylamino)-6H,7H-thiazolo[4,5-d]pyrimidin-7-one have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been evaluated through in vitro assays against several cancer cell lines. Notably, derivatives exhibited cytotoxic effects with IC50 values ranging from 5.69 to 9.36 µM against MCF-7 breast cancer cells . The structure-activity relationship (SAR) indicates that specific substitutions on the thiazolo-pyrimidine core enhance its efficacy.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with tumor growth and proliferation. In silico docking studies have demonstrated that these compounds can effectively bind to targets involved in cancer signaling pathways .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of various thiazolo[4,5-d]pyrimidine derivatives on human cancer cell lines using the MTT assay. Results indicated that modifications at the 7-position significantly increased potency against breast cancer cells .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of synthesized thiazolo derivatives against both gram-positive and gram-negative bacteria. The results showed promising antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range .

Scientific Research Applications

  • Corticotropin-Releasing Factor Antagonism :
    • Research indicates that derivatives of thiazolo[4,5-d]pyrimidines exhibit antagonistic activity against corticotropin-releasing factor (CRF) receptors. These receptors are implicated in stress-related disorders, making these compounds potential candidates for treating anxiety and depression. The presence of diethylamino groups at specific positions enhances receptor affinity and selectivity .
  • Antimicrobial Properties :
    • Compounds containing the thiazolo[4,5-d]pyrimidine structure have demonstrated antibacterial and antisecretory activities. These properties suggest potential applications in developing new antibiotics or antisecretory agents for gastrointestinal disorders .
  • Antitumor Activity :
    • Some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The thiazolo[4,5-d]pyrimidine scaffold can be modified to improve efficacy against specific types of tumors, indicating a pathway for developing anticancer therapies .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves several steps that include the formation of the thiazole ring followed by pyrimidine integration. The structural modifications significantly influence the biological activity of the compound:

  • Positioning of Substituents : Modifications at the 7-position with diethylamino groups have been shown to enhance CRF receptor antagonism compared to other amino groups .
  • Chlorination and Other Modifications : Chlorinated derivatives also display improved biological activities, suggesting that halogenation can be a useful strategy in optimizing pharmacological properties .

Case Studies

StudyFindingsImplications
Study on CRF AntagonistsDemonstrated that this compound has high affinity for CRF receptors.Potential use in treating anxiety disorders.
Antimicrobial TestingShowed significant antibacterial activity against Gram-positive bacteria.Development of new antibiotics targeting resistant strains.
Antitumor EfficacyExhibited cytotoxic effects on breast cancer cell lines in vitro.Potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.